BenchChemオンラインストアへようこそ!

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide

Enzyme Inhibition Metabolism Nicotinamide N-methyltransferase

Select this substituted nicotinamide for its distinct pharmacophore profile: a moderate-affinity NNMT inhibitor (Ki = 650 nM) that enables physiological partial-modulation studies. Critically, it demonstrates no confounding CYP11B2 inhibition (IC50 > 3,000 nM), ensuring cleaner phenotypic data in oncology and metabolic disease research. Ideal for long-term cellular assays in NAFLD, Type 2 Diabetes, and neurological disorder models. Confirm lot-specific purity (≥98%) and analytical data upon inquiry.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 937979-52-7
Cat. No. B2931298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide
CAS937979-52-7
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)N3CCCC3=O
InChIInChI=1S/C18H19N3O3S/c1-24-15-11-12(7-8-14(15)21-10-4-6-16(21)22)20-17(23)13-5-3-9-19-18(13)25-2/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,20,23)
InChIKeyLSEVLXDAEFSGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide: A Nicotinamide Derivative for Targeted Research


N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide (CAS 937979-52-7) is a synthetic small molecule belonging to the class of substituted nicotinamides. It is characterized by a 2-(methylthio)nicotinamide core coupled to a phenyl ring bearing a 3-methoxy and a 4-(2-oxopyrrolidin-1-yl) substituent [1]. This structure differentiates it from other nicotinamide analogs and suggests potential for specific biological interactions, making it a candidate for focused research on enzyme inhibition and cellular metabolism pathways [2].

Procurement Risks for 937979-52-7: Why Class-Level Analogs Cannot Be Interchanged


Substituted nicotinamides exhibit highly divergent biological activities due to subtle variations in their substituent patterns. The specific combination of the 4-(2-oxopyrrolidin-1-yl)phenyl and 2-(methylthio) groups in this compound is designed for a distinct pharmacophore that interacts with targets like Nicotinamide N-methyltransferase (NNMT) and other metabolic enzymes [1]. Simply substituting this compound with a different 2-(methylthio)nicotinamide or a generic NNMT inhibitor would risk losing target engagement or introducing off-target effects, as demonstrated by the dramatic activity variations observed even between closely related analogs in inhibitor screening campaigns [2].

937979-52-7 Comparative Performance Data Against Closest Analogs


NNMT Inhibition Affinity (Ki) Against Recombinant Human Enzyme

This compound demonstrates measurable binding affinity for Nicotinamide N-methyltransferase (NNMT). In a fluorescence polarization-based competition assay using full-length recombinant human NNMT, it achieved an inhibition constant (Ki) of 650 nM [1]. While no direct head-to-head comparator is available from the same study, this value can be compared to the more potent, next-generation NNMT inhibitor STF-118804, which is reported to have a Ki in the low nanomolar range, demonstrating a clear potency gap that defines a distinct application window for 937979-52-7 .

Enzyme Inhibition Metabolism Nicotinamide N-methyltransferase

Lack of Strong CYP11B2 Inhibition Compared to Other 2-(Methylthio)nicotinamides

A key differentiator for this compound is its inactivity against the steroidogenic enzyme CYP11B2. When tested for inhibition of human CYP11B2 expressed in human renal leiomyoblastoma cells using 1-deoxycorticosterone as a substrate in an HTRF assay, the compound showed negligible inhibition (IC50 > 3,000 nM) [1]. This is a critical safety and selectivity advantage over other 2-(methylthio)nicotinamide analogs, which can show off-target CYP inhibition, and suggests a cleaner profile for studies focused on metabolic targets like NNMT without interference from steroidogenic pathways.

CYP450 Inhibition Drug Metabolism Selectivity

Recommended Applications for 937979-52-7 Based on Its Specific Profile


Neuroscience Research on Nicotinamide Metabolism

The compound's confirmed affinity for NNMT (Ki = 650 nM) makes it suitable for investigating the role of nicotinamide metabolism in neurological disorders. Unlike potent NNMT inhibitors that may cause complete target shutdown, this moderate-affinity agent can be used to study partial modulation, a more physiologically relevant model for diseases like Parkinson's or Alzheimer's where N-methylnicotinamide levels are implicated [1].

Cancer Metabolism Studies Requiring Steroid-Sparing Activity

For oncology research focusing on NNMT's role in cancer cell metabolism and epigenetic regulation, the compound's lack of CYP11B2 inhibition (IC50 > 3,000 nM) is a critical advantage [1]. Researchers can confidently attribute any observed phenotypic changes to NNMT modulation without the confounding variable of altered steroid hormone synthesis, a common pitfall when using less selective nicotinamide-based probes.

Chemical Biology as a Negative Control for CYP Inhibition Screens

Given its demonstrated inactivity against CYP11B2, this compound is an ideal negative control candidate when screening other 2-(methylthio)nicotinamide analogs for antiviral or anti-inflammatory activity. Its structure confirms the scaffold is not inherently prone to CYP inhibition, allowing researchers to pinpoint structural features responsible for any observed activity in other molecules [1].

Metabolic Disease Research on Energy Homeostasis

The compound's interaction with NNMT, a key regulator of hepatic glucose and lipid metabolism, positions it as a probe for metabolic disease research. Its specific substituent pattern may confer advantages in cell permeability or metabolic stability over other NNMT inhibitors, making it suitable for long-term cellular assays in Type 2 Diabetes or NAFLD models where sustained, moderate pathway perturbation is desired [1].

Quote Request

Request a Quote for N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.